8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a piperazine ring, a phenylcarbamoyl group, and a pyrido[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Phenylcarbamoyl Group: This step involves the reaction of the intermediate compound with phenyl isocyanate or a similar reagent.
Final Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), catalysts, and specific temperature and pH conditions to facilitate the desired transformations.
Scientific Research Applications
8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]pyrido[2,3-d]pyrimidine: This compound has similar structural features but differs in its substituents, leading to different biological activities.
8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid: This derivative includes a carbamothioyl group instead of a carbamoyl group, which may alter its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological characteristics.
Properties
Molecular Formula |
C21H22N6O4 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
8-ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C21H22N6O4/c1-2-25-13-16(19(29)30)17(28)15-12-22-20(24-18(15)25)26-8-10-27(11-9-26)21(31)23-14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H,23,31)(H,29,30) |
InChI Key |
DZIRJROFDGMTGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=O)NC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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